molecular formula C12H7N5S B8438882 3-(2-Pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

3-(2-Pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole

Cat. No.: B8438882
M. Wt: 253.28 g/mol
InChI Key: OGSLZIUZLWEMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole is a useful research compound. Its molecular formula is C12H7N5S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7N5S

Molecular Weight

253.28 g/mol

IUPAC Name

1-pyrazin-2-yl-[1,2,4]thiadiazolo[4,5-a]benzimidazole

InChI

InChI=1S/C12H7N5S/c1-2-4-10-8(3-1)15-12-17(10)11(16-18-12)9-7-13-5-6-14-9/h1-7H

InChI Key

OGSLZIUZLWEMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=NS3)C4=NC=CN=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one (300 mg, 1.213 mmol) and pyrazinecarbonitrile (319 mg, 3.03 mmol) in 8 mL of dicloromethane was stirred at room temperature for 36 hr. The precipitate was filtered and washed with dichloromethane to give 0.28 g (91%) of 3-(2-pyrazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole as a white solid; 1H NMR (CDCl3)δ 7.32 (t, 1H, ArH), 7.50 (t, 1H, ArH), 7.83 (d, 1H, ArH), 8.67 (d, 1H, ArH), 8.87 (br.d, 2H, py-H), 9.59 (s, 1H, py-H); mp 255-256.5° C.
Name
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
319 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.